molecular formula C25H24N8O2 B11556663 N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11556663
M. Wt: 468.5 g/mol
InChI Key: TUTYLJJVMCCTFV-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted triazine derivatives .

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents on the triazine core. Examples include:

Uniqueness

The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H24N8O2

Molecular Weight

468.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(4-methylphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H24N8O2/c1-16-4-7-19(8-5-16)15-26-32-25-30-23(27-20-10-12-22(13-11-20)33(34)35)29-24(31-25)28-21-9-6-17(2)18(3)14-21/h4-15H,1-3H3,(H3,27,28,29,30,31,32)/b26-15+

InChI Key

TUTYLJJVMCCTFV-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.